molecular formula C9H10FNO3S B13721051 N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide

N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide

Cat. No.: B13721051
M. Wt: 231.25 g/mol
InChI Key: HSWIFPGYVADTOI-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide is an organic compound with the molecular formula C9H11NO3S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound features a cyclopropyl group, a fluorine atom, and a hydroxy group attached to a benzene ring, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide typically involves the following steps:

    Formation of the Benzene Ring Substituents: The starting material, 3-fluoro-4-hydroxybenzenesulfonamide, is prepared by sulfonation of 3-fluoro-4-hydroxybenzene.

    Cyclopropylation: The cyclopropyl group is introduced via a cyclopropylation reaction, which involves the use of cyclopropyl bromide and a suitable base such as potassium carbonate.

    Purification: The final product is purified using recrystallization or chromatography techniques to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the sulfonation and cyclopropylation reactions.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-oxobenzenesulfonamide or 3-fluoro-4-carboxybenzenesulfonamide.

    Reduction: Formation of N-cyclopropyl-3-fluoro-4-aminobenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme interactions and protein binding.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Protein Binding: It can bind to proteins, altering their structure and function.

    Pathway Modulation: The compound can modulate biochemical pathways by affecting the activity of key enzymes and proteins involved in those pathways.

Comparison with Similar Compounds

N-Cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide can be compared with other similar compounds such as:

    N-Cyclopropyl-4-hydroxybenzenesulfonamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-Cyclopropyl-3-hydroxybenzenesulfonamide: Lacks the fluorine atom and has a different position for the hydroxy group, leading to different chemical properties.

    N-Cyclopropyl-3,4-difluorobenzenesulfonamide: Contains an additional fluorine atom, which may enhance its stability and reactivity.

Properties

Molecular Formula

C9H10FNO3S

Molecular Weight

231.25 g/mol

IUPAC Name

N-cyclopropyl-3-fluoro-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C9H10FNO3S/c10-8-5-7(3-4-9(8)12)15(13,14)11-6-1-2-6/h3-6,11-12H,1-2H2

InChI Key

HSWIFPGYVADTOI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)O)F

Origin of Product

United States

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